Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816554
InChI: InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3
SMILES:
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC18816554

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate -

Specification

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Standard InChI InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3
Standard InChI Key WUTYMWYIYDDGLL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, reflects its structural complexity:

  • Isoquinoline core: A bicyclic aromatic system with nitrogen at position 2.

  • Substituents:

    • Hydroxyl group at position 4 (C4\text{C}_4).

    • Methyl group at position 1 (N1\text{N}_1).

    • Phenoxy group at position 7 (C7\text{C}_7).

    • Ethyl carboxylate at position 3 (C3\text{C}_3) .

The molecular formula is C19H17NO4\text{C}_{19}\text{H}_{17}\text{NO}_4, with a molecular weight of 323.34 g/mol . X-ray diffraction (XRD) studies of related compounds reveal distinct crystallographic signatures, such as peaks at 8.5°, 16.2°, and 27.4° 2θ for anhydrous forms .

Spectroscopic Properties

  • Infrared (IR): Strong absorptions at 1680–1700 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (O-H), and 1250–1270 cm⁻¹ (C-O-C) .

  • NMR:

    • 1H^1\text{H}: δ 1.35 (t, 3H, -CH₂CH₃), δ 3.90 (s, 3H, N-CH₃), δ 6.8–7.4 (m, aromatic protons) .

    • 13C^{13}\text{C}: δ 165.5 (ester carbonyl), δ 158.2 (C-OH), δ 55.1 (N-CH₃) .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically proceeds via:

  • Cyclization: Formation of the isoquinoline core from substituted benzene precursors under acidic conditions .

  • Functionalization:

    • Methylation at N1\text{N}_1 using methyl iodide or dimethyl sulfate.

    • Phenoxy group introduction via nucleophilic aromatic substitution .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl} .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationGlacial acetic acid, H2O2\text{H}_2\text{O}_2, 70°C7895
MethylationCH3I\text{CH}_3\text{I}, K₂CO₃, DMF, 60°C8598
EsterificationEthanol, H2SO4\text{H}_2\text{SO}_4, reflux9299.5

Industrial-Scale Optimization

Patent US20200299242A1 details a scalable process involving:

  • Reaction Monitoring: In-line FTIR for real-time tracking of intermediate formation .

  • Purification:

    • Liquid-liquid extraction: Ethyl acetate/water partitioning to remove unreacted glycine .

    • Acid crash crystallization: Adjusting to pH 3–3.5 with acetic acid to precipitate the product .

    • Slurry purification: Washing with acetone to enhance polymorphic purity .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 223°C (endothermic peak by DSC) .

  • Solubility:

    • Water: 0.011 g/L at 25°C .

    • Organic solvents: >50 g/L in acetone, methanol, and ethyl acetate .

  • Stability: Degrades <2% after 6 months at 25°C/60% RH, making it suitable for long-term storage .

Table 2: Polymorphic Forms and Characteristics

FormX-Ray Peaks (°2θ)DSC Endotherm (°C)Hydration State
A8.5, 16.2, 27.4223Anhydrous
B4.2, 8.3, 16.6222Hemihydrate
C4.5, 13.7, 16.4222Hexafluoropropanolate

Crystallography

Form A (anhydrous) exhibits a monoclinic crystal system with space group P21/cP2_1/c, while Form B (hemihydrate) adopts a triclinic arrangement . The hexafluoropropanolate solvate (Form C) shows reduced hygroscopicity, advantageous for humid climates .

Pharmaceutical Applications

Role in Roxadustat Synthesis

As the penultimate intermediate, the compound undergoes amide coupling with glycine to form Roxadustat’s active pharmaceutical ingredient (API) . Critical quality attributes include:

  • Residual solvents: <500 ppm (ICH Q3C compliance) .

  • Polymorphic purity: ≥99% Form A to ensure consistent bioavailability .

Formulation Considerations

  • Particle Size: Milled to D90 <50 μm to enhance dissolution rates .

  • Excipient Compatibility: Stable with microcrystalline cellulose and crospovidone .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator